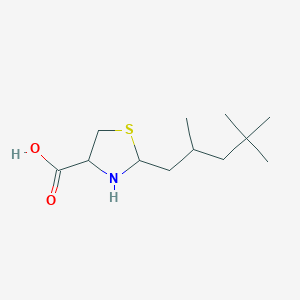

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metal Extraction

This compound has been utilized in the synthesis of a hydrophobic eutectic solvent (HES) , which shows promise in the extraction of metals from chloride solutions. The HES, which includes bis(2,4,4-trimethylpentyl)phosphinic acid, has demonstrated an extraction rate of 44% for Fe (III) , indicating potential for selective iron ion extraction from a mixture of metals .

Solvent Properties Analysis

The physical properties of the HES made with this compound, such as density, viscosity, and refractive index , have been characterized. These properties are crucial for understanding the solvent’s behavior in various temperatures and could be significant for its application in different industrial processes .

Pharmaceutical Testing

While not directly related to the compound , its structural analog, bis(2,4,4-trimethylpentyl)phosphinic acid, is available for purchase for pharmaceutical testing. This suggests that the compound could potentially be used as a reference standard in pharmaceutical analysis, ensuring the accuracy and reliability of test results .

Green Chemistry

The development of the HES using this compound aligns with the principles of green chemistry. It aims to eliminate the use of highly toxic organic substances like toluene, thereby reducing environmental impact and enhancing sustainability in chemical processes .

Advanced Material Synthesis

The compound’s role in forming a new class of solvents, deep eutectic solvents (DES), can be pivotal in the synthesis of advanced materials. DES are known for their lower melting temperatures and ability to remain liquid at room temperature, which could be beneficial in material processing and manufacturing .

Chemical Engineering Research

The compound has been presented in engineering proceedings, highlighting its relevance in process engineering and the current trends in this field. Its applications in creating new extraction systems and solvents are of particular interest in chemical engineering research .

Hydrogen Bonding Studies

The compound’s ability to form hydrogen bonds with menthol in the creation of HES is an area of interest. Studying these intermolecular interactions can provide insights into the formation of DES and the significant decrease in melting temperatures .

Environmental Remediation

Given its application in metal extraction, this compound could be explored for environmental remediation purposes. Its potential for selective metal ion extraction could be useful in treating industrial wastewater and recovering valuable metals .

Propriétés

IUPAC Name |

2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-8(6-12(2,3)4)5-10-13-9(7-16-10)11(14)15/h8-10,13H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWJVYMROVOSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1NC(CS1)C(=O)O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

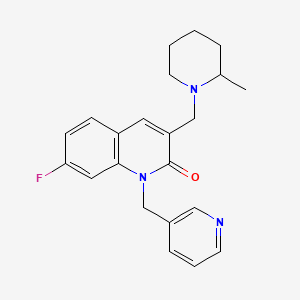

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

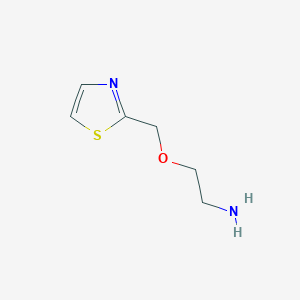

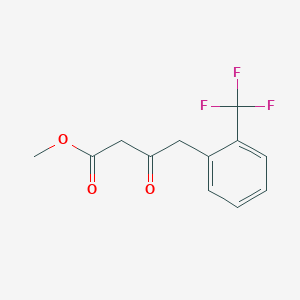

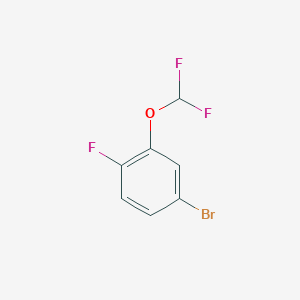

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)

![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)